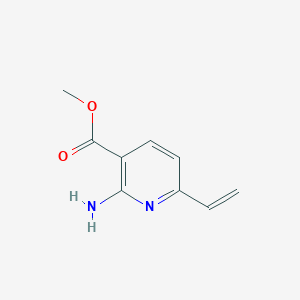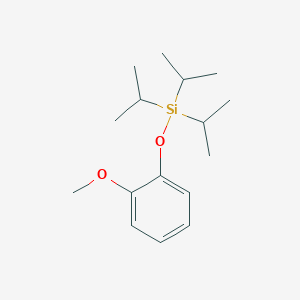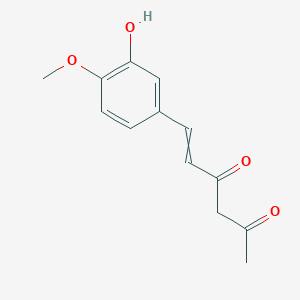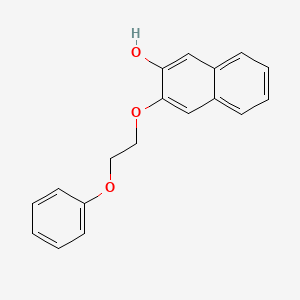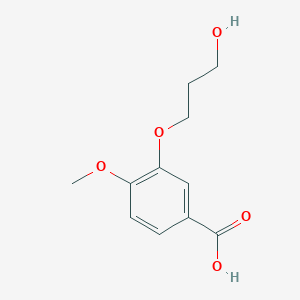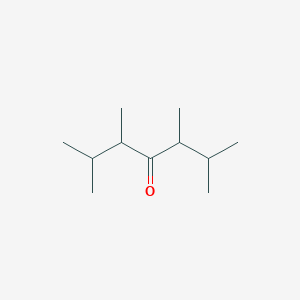
3-Methyl-2-butyl-ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Methyl-2-butyl-ketone is typically synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Chemical Reactions Analysis
3-Methyl-2-butyl-ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-butyl-ketone is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-butyl-ketone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its reactivity and applications in synthesis .
Comparison with Similar Compounds
3-Methyl-2-butyl-ketone is similar to other ketones like acetone and methyl ethyl ketone. it is unique due to its branched structure, which imparts different physical and chemical properties. Similar compounds include:
Acetone: A simpler ketone with a molecular formula of C3H6O.
Methyl Ethyl Ketone: Another ketone with a molecular formula of C4H8O.
These compounds differ in their reactivity, boiling points, and solubility, making this compound distinct in its applications and properties .
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,3,5,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H22O/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
ZBMSFKXADBICML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8545950.png)
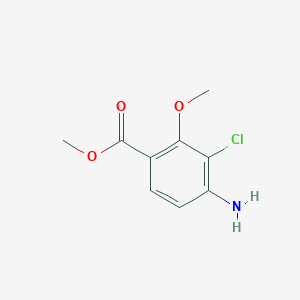
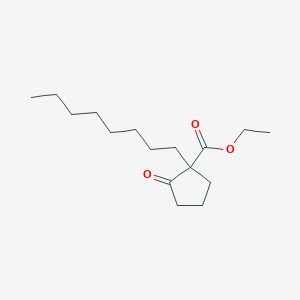
![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide](/img/structure/B8545992.png)
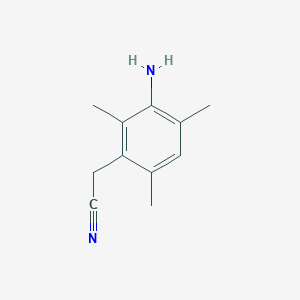
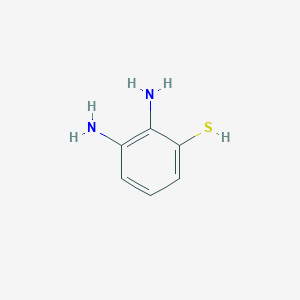
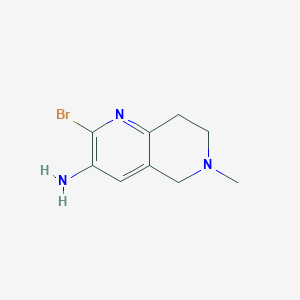
![1h-Imidazole,2-(3-chloro-4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-](/img/structure/B8546008.png)
